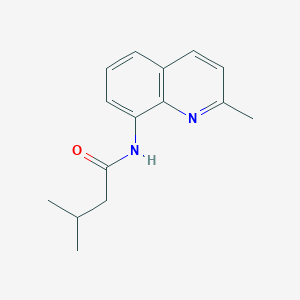![molecular formula C20H24N2O3 B243806 N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B243806.png)
N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It is also known by its chemical name Ostarine. Ostarine has been developed as a potential treatment for various medical conditions such as muscle wasting, osteoporosis, and androgen deficiency.
Mécanisme D'action
Ostarine works by selectively binding to androgen receptors in the body, which are responsible for regulating the growth and maintenance of muscle tissue. By binding to these receptors, Ostarine can stimulate muscle growth and prevent muscle wasting. Unlike traditional anabolic steroids, Ostarine does not have a significant impact on other tissues in the body, such as the prostate and liver.
Biochemical and Physiological Effects:
Ostarine has been shown to have a number of biochemical and physiological effects in the body. It can increase muscle mass and strength, improve bone density, and enhance physical performance. Ostarine has also been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ostarine in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation specifically, without the unwanted side effects of traditional anabolic steroids. However, one limitation of using Ostarine is its relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.
Orientations Futures
There are several potential future directions for research on Ostarine. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Ostarine may also have applications in the treatment of other medical conditions, such as sarcopenia and cachexia. Additionally, further research is needed to better understand the long-term effects of Ostarine use, particularly in athletes and bodybuilders.
Méthodes De Synthèse
The synthesis of Ostarine involves several steps, starting with the reaction of 2,3-dimethylphenol with acetyl chloride to form 2,3-dimethylphenyl acetate. The resulting product is then reacted with 4-aminophenol to produce 4-{[(2,3-dimethylphenoxy)acetyl]amino}phenol. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide.
Applications De Recherche Scientifique
Ostarine has been studied extensively for its potential therapeutic uses. It has shown promising results in clinical trials for the treatment of muscle wasting in cancer patients, osteoporosis, and androgen deficiency. Ostarine has also been investigated for its potential use in improving physical performance and body composition in athletes and bodybuilders.
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[4-[[2-(2,3-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-10-8-16(9-11-17)21-19(23)12-25-18-7-5-6-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24) |
Clé InChI |
VEMUXGVCAWWWGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243723.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243726.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B243728.png)
![4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B243729.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)
![3,5-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243734.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)